molecular formula C21H16Cl2N2O6 B4598074 (2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Cat. No.: B4598074
M. Wt: 463.3 g/mol
InChI Key: POEMYFVDDJBFRF-MKMNVTDBSA-N
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Description

(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C21H16Cl2N2O6 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.0385416 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Thermometric Titration

Research on the acid-catalyzed acetylation of alcohols and phenols with acetic anhydride, as an end-point indicator in the titration of tertiary amines and metal carboxylates, highlights the significance of precise chemical reactions for analytical purposes. This method's sensitivity and precision for determining sample sizes down to about 0.000 1 mequiv with a titrant solution emphasize the importance of accurate chemical synthesis and analysis techniques in research (Greenhow, 1977).

Atmospheric OH Oxidation of Chlorinated Aromatic Herbicides

The study on the atmospheric chemistry of chlorinated phenoxy acids, a class of widely used herbicides, provides insight into the environmental fate of such compounds. The research identified potentially toxic compounds produced through OH oxidation, which could have implications for understanding the environmental impact of chemically similar compounds (Murschell & Farmer, 2018).

Derivatization and GC Analysis of Acidic Herbicides

Investigations into the derivatization of phenoxy acid and phenolic herbicides for gas chromatographic determination reveal the complexity of analyzing environmental samples. This work emphasizes the role of chemical derivatization in enhancing the analytical capabilities for environmental monitoring and the significance of methodological advancements in the field of analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).

Biological Degradation of Herbicides

The role of bacteria and fungi, especially white-rot basidiomycetes, in the degradation of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), underscores the potential for bioremediation strategies in mitigating environmental contamination. This area of research highlights the intersection of microbiology, environmental science, and chemistry in addressing pollution (Serbent et al., 2019).

Advanced Oxidation Processes for Herbicide Degradation

The optimization of photo-electro/persulfate/nZVI processes for the degradation of 2,4-Dichlorophenoxyacetic acid in aqueous solutions represents a novel approach in environmental engineering to address herbicide pollution. This research is indicative of the ongoing efforts to develop more efficient and environmentally friendly methods for pollutant degradation in water sources (Mehralipour & Kermani, 2021).

Properties

IUPAC Name

2-[2,6-dichloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O6/c1-10-3-11(2)5-13(4-10)25-20(29)14(19(28)24-21(25)30)6-12-7-15(22)18(16(23)8-12)31-9-17(26)27/h3-8H,9H2,1-2H3,(H,26,27)(H,24,28,30)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMYFVDDJBFRF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
(2,6-dichloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.